Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate
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Overview
Description
Methyl 7,7-difluoro-9-oxobicyclo[331]nonane-3-carboxylate is a chemical compound with the molecular formula C11H14F2O3 It is characterized by its bicyclic structure, which includes two fluorine atoms and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate typically involves multiple steps. One common method includes the fluorination of a bicyclic precursor followed by esterification. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity. For instance, the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) can be employed in the fluorination step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is usually purified through techniques such as recrystallization or chromatography to achieve the required purity levels for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted derivatives.
Scientific Research Applications
Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate exerts its effects is largely dependent on its interaction with molecular targets. The fluorine atoms and the ketone group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-2-carboxylate
- Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-4-carboxylate
Uniqueness
Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate is unique due to its specific substitution pattern and the presence of two fluorine atoms. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O3/c1-16-10(15)6-2-7-4-11(12,13)5-8(3-6)9(7)14/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDMECRFENQRCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CC(CC(C1)C2=O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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